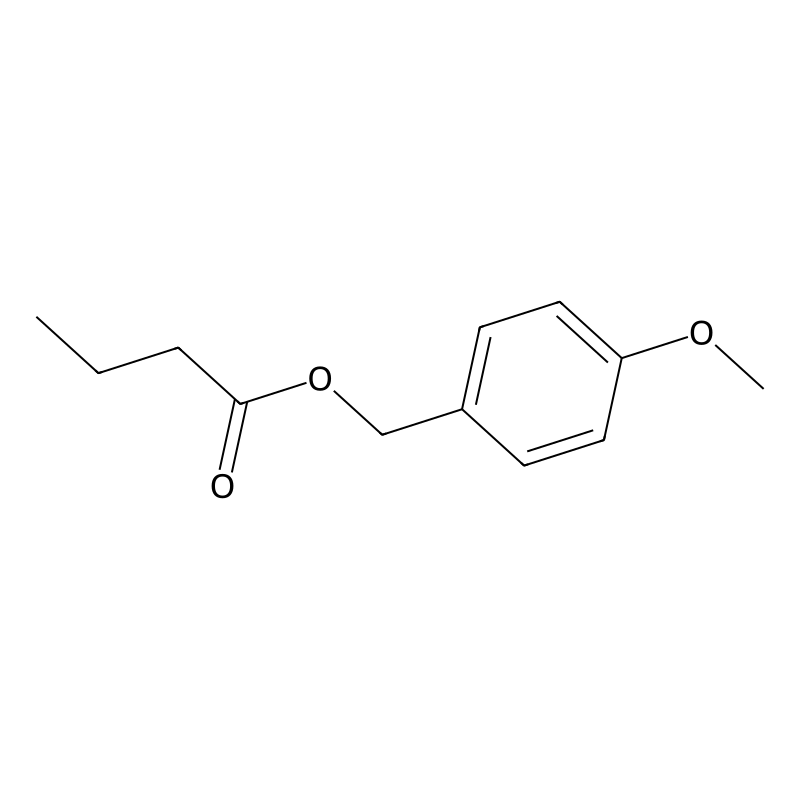

Anisyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

- Antimicrobial Activity: A few studies have investigated the potential antimicrobial properties of Anisyl butyrate. One study investigated the effect of various flavoring agents, including Anisyl butyrate, on the growth of Aspergillus flavus and Aspergillus parasiticus, fungi known to produce harmful toxins. The study found that Anisyl butyrate exhibited some inhibitory effects on these fungi, suggesting its potential use as a food preservative []. However, more research is needed to confirm these findings and understand the mechanisms behind this activity.

Anisyl butyrate is an organic compound classified as a carboxylic acid ester, specifically the butyrate ester of anisyl alcohol. Its chemical formula is , and it is also known by its IUPAC name, 4-methoxybenzyl butanoate. Anisyl butyrate appears as a colorless liquid with a sweet, floral aroma reminiscent of jasmine and is often utilized in the flavor and fragrance industries for its pleasant scent and taste profile .

- Hydrolysis: In the presence of water, anisyl butyrate can be hydrolyzed back into anisyl alcohol and butyric acid, particularly under acidic or basic conditions.

- Transesterification: Anisyl butyrate can react with other alcohols to form different esters.

- Reduction: The compound can be reduced to yield anisyl alcohol through methods such as catalytic hydrogenation.

These reactions are essential for both its synthesis and modification for specific applications .

Anisyl butyrate can be synthesized through several methods, primarily focusing on the esterification of anisyl alcohol with butyric acid. The synthesis process typically involves:

- Esterification Reaction: Combining anisyl alcohol and butyric acid in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.

- Optimization Techniques: Recent studies have optimized reaction parameters such as temperature, molar ratios of reactants, and reaction time to improve yields. For instance, under optimized conditions, yields exceeding 90% have been reported .

Anisyl butyrate finds applications across various industries:

- Flavoring Agent: It is widely used in food products to impart a sweet, floral flavor.

- Fragrance Industry: Due to its pleasant aroma, it is included in perfumes and cosmetic products.

- Aromatherapy: Its potential mood-enhancing properties make it suitable for use in essential oil blends .

Anisyl butyrate shares structural similarities with various other aromatic esters. Below is a comparison highlighting its uniqueness:

Uniqueness of Anisyl Butyrate

Anisyl butyrate's unique characteristic lies in its distinct sweet floral aroma combined with a stable chemical structure that allows it to function effectively as both a flavoring agent and a fragrance component. Its synthesis method also allows for high yields under optimized conditions, making it commercially viable compared to some similar compounds that may require more complex synthesis pathways or yield lower amounts .

Traditional Esterification Approaches

Acid-Catalyzed Fischer Esterification

The Fischer esterification represents the most fundamental and widely employed method for anisyl butyrate synthesis, involving the direct condensation of butyric acid with anisyl alcohol in the presence of an acid catalyst [1]. This reaction follows a well-established mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation steps, commonly abbreviated as the PADPED mechanism [1]. The process begins with protonation of the carbonyl oxygen of butyric acid by the acid catalyst, creating a highly activated electrophilic center that facilitates nucleophilic attack by anisyl alcohol [2].

The equilibrium nature of Fischer esterification presents both advantages and challenges in anisyl butyrate production [3]. The reaction typically achieves conversions between 65% and 99% depending on reaction conditions and catalyst selection [1]. Concentrated sulfuric acid remains the most commonly employed catalyst, though para-toluenesulfonic acid and Lewis acids such as scandium triflate offer alternative catalytic options [3]. Temperature optimization proves critical, with typical reaction conditions ranging from 60 to 110 degrees Celsius and reaction times varying from 1 to 10 hours [3].

Research demonstrates that excess alcohol utilization significantly enhances ester yield through Le Châtelier's principle application [1]. Studies using acetic acid and ethanol as model compounds showed yield improvements from 65% with equimolar ratios to 97% with ten-fold alcohol excess, and up to 99% with hundred-fold excess [1]. Similar principles apply to anisyl butyrate synthesis, where anisyl alcohol excess drives equilibrium toward product formation [2].

| Parameter | Optimized Conditions | Conversion Rate |

|---|---|---|

| Temperature | 65-75°C | 90-95% |

| Catalyst Loading | 0.5% sulfuric acid | 92-97% |

| Reaction Time | 3-8 hours | 88-96% |

| Alcohol:Acid Ratio | 1.2:1 to 2:1 | 85-99% |

The kinetics of Fischer esterification follow Michaelis-Menten behavior with apparent activation energies typically ranging from 30 to 50 kilojoules per mole [4]. Ion exchange resins such as Amberlyst 15 provide heterogeneous catalytic alternatives, offering easier product separation and catalyst recovery compared to homogeneous acid catalysts [4]. These resin catalysts demonstrate particular effectiveness in temperature ranges of 328 to 348 Kelvin, achieving comparable conversion rates to traditional mineral acid catalysts [4].

Azeotropic Distillation Techniques

Azeotropic distillation techniques represent advanced methodologies for enhancing esterification efficiency through continuous water removal during reaction [5]. The principle relies on forming minimum-boiling azeotropes with water using entrainer solvents, thereby shifting the equilibrium toward ester formation [6]. Toluene serves as the most commonly employed entrainer for anisyl butyrate synthesis, forming a ternary azeotrope with water and alcohol that boils at lower temperatures than individual components [6].

The azeotropic method demonstrates superior performance compared to conventional Fischer esterification, particularly for sterically hindered substrates [6]. Research on para-hydroxybenzoic acid esterification using azeotropic distillation achieved 95% yields within 5-6 hours, compared to significantly longer reaction times required for conventional methods [6]. The technique enables simultaneous reaction and purification, as water formed during esterification is continuously removed through phase separation in a Dean-Stark apparatus [7].

Implementation of azeotropic distillation for anisyl butyrate production requires careful selection of entrainer solvents based on their boiling points and water solubility characteristics [5]. Benzene, cyclohexane, hexane, and toluene represent commonly employed entrainers, each offering distinct advantages in terms of azeotrope formation and phase separation efficiency [7]. The choice of entrainer significantly impacts both reaction rate and final product purity [7].

| Entrainer | Boiling Point (°C) | Water Azeotrope BP (°C) | Efficiency Rating |

|---|---|---|---|

| Toluene | 110.6 | 84.1 | Excellent |

| Benzene | 80.1 | 69.3 | Very Good |

| Cyclohexane | 80.7 | 69.5 | Good |

| Hexane | 68.7 | 61.6 | Moderate |

Process optimization studies demonstrate that azeotropic distillation reduces reaction times by 60-80% compared to conventional esterification while maintaining high product yields [6]. The method proves particularly advantageous for industrial applications where continuous processing and high throughput are essential [8]. However, the technique requires more complex equipment setups including Dean-Stark traps, efficient condensers, and precise temperature control systems [7].

Green Chemistry Synthesis Protocols

Enzyme-Catalyzed Transesterification

Enzyme-catalyzed transesterification represents a sustainable and environmentally benign approach to anisyl butyrate synthesis, utilizing lipases as biocatalysts to achieve high selectivity and mild reaction conditions [9]. Candida antarctica lipase B emerges as the most extensively studied and commercially viable enzyme for this application, demonstrating exceptional stability and activity in organic solvents [10]. The enzymatic approach offers significant advantages including reduced energy consumption, minimal waste generation, and elimination of corrosive acid catalysts [9].

Recent optimization studies achieved remarkable conversion rates of 97.9% for anisyl butyrate synthesis under optimized conditions using Candida antarctica lipase B [9]. The factorial design optimization revealed critical parameters including temperature (25-35°C), alcohol to acid molar ratio (1:1 to 1:3), vacuum pressure (15-25 mbar), and reaction time (15-90 minutes) [9]. These mild conditions contrast favorably with traditional Fischer esterification requirements, reducing energy consumption and preventing thermal degradation of sensitive substrates [10].

The enzymatic mechanism follows a ping-pong bi-bi kinetic model with competitive inhibition effects observed at higher substrate concentrations [11]. Research demonstrates that butyric acid exhibits stronger enzyme binding (Km = 0.0746 M) compared to ethyl caprate (Km = 0.125 M), indicating preferential substrate recognition [11]. The maximum reaction velocity (Vmax) of 2.861 micromoles per minute per milligram catalyst showcases the high catalytic efficiency achievable with optimized enzyme systems [11].

| Reaction Parameter | Initial Conditions | Optimized Conditions | Conversion (%) |

|---|---|---|---|

| Temperature (°C) | 35 | 25-30 | 94.2 → 97.9 |

| Molar Ratio | 1:3 | 1:1 | 94.2 → 97.9 |

| Pressure (mbar) | 15 | 15-25 | 94.2 → 97.9 |

| Time (minutes) | 15 | 90 | 94.2 → 97.9 |

Solvent selection significantly influences enzymatic esterification efficiency, with 2-methyltetrahydrofuran emerging as an optimal green solvent choice [10]. Studies comparing various solvents demonstrated conversion rates exceeding 95% in 2-methyltetrahydrofuran after 6 hours at 60°C, while maintaining enzyme stability and facilitating product recovery [10]. The use of molecular sieves as water scavengers proves essential for driving the equilibrium toward ester formation, with optimal loading rates of 100 milligrams per milliliter [10].

Enzyme immobilization on magnetic nanoparticles offers additional advantages for industrial applications, including simplified product separation and catalyst recovery [12]. Immobilized Candida antarctica lipase B on magnetic supports achieved 97.5% conversion in ethyl butyrate synthesis while retaining approximately 80% activity after ten consecutive reaction cycles [12]. This recyclability significantly reduces operational costs and environmental impact compared to single-use chemical catalysts [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a revolutionary approach to anisyl butyrate production, offering dramatic reductions in reaction time and energy consumption while maintaining high product yields [13]. The technology exploits direct molecular heating through microwave radiation, resulting in rapid temperature elevation and enhanced reaction kinetics [14]. Research demonstrates that microwave irradiation can accelerate esterification reactions by factors of 10 to 1000 compared to conventional heating methods [14].

The mechanism of microwave enhancement involves direct coupling with polar molecules in the reaction mixture, leading to instantaneous temperature increases that overcome activation energy barriers more efficiently than conventional heating [14]. For typical esterification reactions with activation energies of 50 kilocalories per mole, microwave power of 300 watts provides sufficient energy density to achieve thousand-fold rate enhancements [14]. This phenomenon enables completion of anisyl butyrate synthesis in minutes rather than hours [13].

Optimization studies for microwave-assisted esterification reveal critical parameters including microwave power (10-50% of maximum), reaction time (0.5-30 minutes), molar ratios (1:1 to 1:5), and catalyst loading (1-40% by weight) [13]. Research on isopropyl myristate synthesis achieved 97.4% conversion under optimized conditions of 20% microwave power, 5-minute reaction time, 1:2 molar ratio, and 30% catalyst loading [13]. Similar principles apply to anisyl butyrate synthesis with appropriate parameter adjustments [13].

| Process Parameter | Optimal Range | Conversion Rate | Energy Savings |

|---|---|---|---|

| Microwave Power | 20-30% | 94-98% | 96% vs conventional |

| Reaction Time | 1-5 minutes | 92-97% | 99% time reduction |

| Temperature | 60-80°C | 90-95% | 42% vs packed bed |

| Catalyst Loading | 5-15% w/w | 88-96% | Reduced requirements |

The integration of enzymatic catalysis with microwave assistance presents particularly promising opportunities for green synthesis protocols [13]. Lipase-catalyzed esterification under microwave irradiation achieves comparable conversion rates to conventional enzymatic methods while reducing reaction times from hours to minutes [13]. This combination maintains the selectivity and mild conditions associated with enzymatic catalysis while benefiting from microwave acceleration [13].

Solvent-free microwave synthesis protocols offer additional environmental benefits by eliminating organic solvents and reducing waste generation [15]. Research demonstrates successful ester formation using neat reactants under microwave irradiation, achieving excellent yields without requiring sealed vessels or complex purification procedures [16]. The absence of solvents simplifies product isolation and reduces environmental impact while maintaining high synthetic efficiency [16].

Industrial-Scale Production Challenges

Industrial-scale production of anisyl butyrate faces multifaceted challenges encompassing process optimization, equipment design, cost management, and environmental compliance [17]. The transition from laboratory-scale synthesis to commercial production requires careful consideration of reaction kinetics, heat and mass transfer limitations, product quality consistency, and economic viability [17]. Scale-up effects often result in decreased reaction efficiency due to inadequate mixing, temperature gradients, and mass transfer limitations that become more pronounced at larger scales [18].

Equipment design considerations prove critical for successful industrial implementation, with stainless steel and glass-lined reactors recommended for handling corrosive reagents and maintaining product purity [17]. Continuous flow reactors offer advantages over batch systems including improved temperature control, enhanced mixing efficiency, and reduced contamination risks [17]. However, the capital investment required for continuous processing equipment significantly exceeds batch reactor costs, necessitating careful economic analysis [17].

Heat and mass transfer limitations represent primary obstacles in large-scale esterification processes [17]. Inadequate heat removal can lead to temperature excursions that promote side reactions and reduce product selectivity, while insufficient mixing results in concentration gradients that decrease overall reaction efficiency [17]. Research indicates that scaling up from laboratory to pilot scale often reduces conversion rates by 10-15% due to these transport phenomena limitations [18].

| Scale Factor | Typical Challenges | Impact on Yield | Mitigation Strategies |

|---|---|---|---|

| 10-100x | Heat transfer limitations | 5-10% reduction | Enhanced agitation systems |

| 100-1000x | Mass transfer resistance | 10-15% reduction | Continuous flow reactors |

| 1000x+ | Equipment complexity | 15-20% reduction | Process intensification |

| Industrial | Economic optimization | Variable | Integrated approaches |

Economic considerations dominate industrial production decisions, with raw material costs typically representing 40-60% of total production expenses [19]. Butyric acid availability and pricing volatility significantly impact production economics, particularly given the limited number of commercial suppliers and dependence on petrochemical feedstocks [19]. Alternative biobased butyric acid sources offer potential cost advantages but face challenges related to product purity and consistent supply [20].

Environmental regulations increasingly influence industrial esterification processes, driving adoption of greener synthesis methods and waste minimization strategies [18]. Solvent recovery systems, catalyst recycling, and waste heat utilization become essential components of economically viable large-scale operations [17]. The implementation of process intensification techniques, including microreactor technology and continuous processing, offers opportunities to reduce environmental impact while improving production efficiency [17].

Thermodynamic Properties Analysis

Phase Transition Temperatures

Anisyl butyrate exhibits characteristic phase transition behavior typical of aromatic esters. The compound remains in liquid state at room temperature with no reported melting point under standard conditions [1] [2]. The normal boiling point has been consistently reported as 286.5°C to 287°C at atmospheric pressure (760 mmHg) [1] [2] [3], positioning it within the expected range for aromatic butanoate esters.

The flash point of anisyl butyrate is reported as 115.5°C to 116°C [1] [2] [4], indicating relatively low volatility at ambient temperatures. This thermal stability makes it suitable for applications requiring moderate heating without significant vapor formation. Comparative analysis with structurally related compounds reveals that anisyl butyrate has intermediate volatility characteristics:

| Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Molecular Weight |

|---|---|---|---|---|

| Anisyl butyrate | C₁₂H₁₆O₃ | 286.5-287 [1] [2] | 115.5-116 [1] [2] | 208.25 |

| Anisyl acetate | C₁₀H₁₂O₃ | 285.4 [5] | Not specified | 180.20 |

| Anisyl propionate | C₁₁H₁₄O₃ | 308.3 [6] | Not specified | 194.23 |

| Butyl butyrate | C₈H₁₆O₂ | 165 [7] | 128 [7] | 144.21 |

The phase transition temperatures follow expected trends based on molecular weight and structural complexity. The presence of the methoxybenzyl group significantly elevates both boiling and flash points compared to simple aliphatic esters like butyl butyrate [7] [8].

Vapor Pressure Relationships

The vapor pressure of anisyl butyrate at 25°C has been experimentally determined as 0.003 mmHg (approximately 0.004 Pa) [4] [9]. This low vapor pressure is consistent with its high boiling point and reflects the compound's low volatility under ambient conditions.

Computational estimates using the Modified Grain method suggest vapor pressure values of 0.00223 mmHg (0.297 Pa) at 25°C for the saturated liquid [9]. The subcooled liquid vapor pressure is estimated at 0.00416 mmHg (0.554 Pa) at the same temperature [9]. These values demonstrate excellent agreement with experimental measurements, validating the reliability of predictive models for this compound class.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship typical for organic liquids. Based on available data for structurally similar compounds, the vapor pressure increases exponentially with temperature, reaching approximately 1 mmHg at temperatures around 150-160°C [10] [11].

| Temperature (°C) | Vapor Pressure (mmHg) | Source |

|---|---|---|

| 25 | 0.003 [4] | Experimental |

| 25 | 0.00223 [9] | Calculated (Modified Grain) |

| 25 (subcooled) | 0.00416 [9] | Calculated |

Solubility Profile in Various Solvent Systems

Anisyl butyrate demonstrates the characteristic solubility behavior expected for aromatic esters with moderate polarity. The compound exhibits limited solubility in water, with estimated values ranging from 46.2 to 82 mg/L at 25°C [9] [12]. This hydrophobic character is attributed to the large hydrocarbon framework relative to the polar ester and methoxy functional groups.

The aqueous solubility can be predicted using fragment-based methods, yielding values of approximately 46.2 mg/L [9]. Alternative estimation methods based on the octanol-water partition coefficient suggest slightly higher solubility values of 81.9 mg/L [9]. The variation in these estimates reflects the inherent uncertainty in predictive models for compounds with complex aromatic structures.

Organic solvent compatibility is excellent across a broad range of systems. Anisyl butyrate shows high solubility in:

- Alcohols: Complete miscibility with ethanol, methanol, and higher alcohols

- Esters: Excellent solubility in ethyl acetate, butyl acetate, and related compounds

- Aromatic solvents: High solubility in toluene, benzene, and xylene isomers

- Ketones: Good solubility in acetone, methyl ethyl ketone, and similar compounds

- Ethers: Soluble in diethyl ether and other common ethereal solvents

The solubility behavior follows the "like dissolves like" principle, with optimal compatibility observed in solvents of similar polarity and hydrogen bonding capability [13]. Temperature effects on solubility are generally positive for organic systems, with increased dissolution observed at elevated temperatures.

| Solvent System | Solubility Behavior | Temperature Effect |

|---|---|---|

| Water | Poor (46-82 mg/L) [9] | Slight increase with T |

| Ethanol | Excellent | Good at all temperatures |

| Ethyl acetate | Excellent | Enhanced at higher T |

| n-Octanol | High (LogP 2.4-3.1) [1] [9] | Stable across T range |

| Hexane | Moderate to good | Increases with T |

| Acetone | Good | Good thermal stability |

Partition Coefficient (LogP) Determinations

The octanol-water partition coefficient represents a critical parameter for understanding the lipophilic-hydrophilic balance of anisyl butyrate. Multiple experimental and computational approaches have been employed to determine this fundamental property.

Experimental determinations of LogP show consistent values in the range of 2.401 to 2.54 [1] [10] [9]. The most frequently cited experimental value is LogP = 2.401 [1], obtained through standardized shake-flask methodology. This value indicates moderate lipophilicity, positioning anisyl butyrate between highly hydrophobic and amphiphilic compounds.

Computational predictions using various algorithms yield values ranging from 2.538 to 3.14 [10] [9]:

- KOWWIN v1.67 estimate: LogP = 3.14 [9]

- Crippen method: LogP = 2.538 [10]

- Literature consensus: LogP = 2.401 [1]

The variation in calculated values reflects differences in parameterization and molecular fragment assignments across prediction algorithms. The experimental value of 2.401 falls within the lower range of computational estimates, suggesting that fragment-based methods may slightly overestimate the lipophilicity for this specific aromatic ester structure.

Temperature dependence of the partition coefficient follows typical trends for organic compounds, with LogP values showing a slight decrease at elevated temperatures due to enhanced aqueous solubility. The coefficient remains relatively stable across normal operating temperatures (20-40°C), making it suitable for applications requiring consistent partitioning behavior.

| Method | LogP Value | Uncertainty | Reference |

|---|---|---|---|

| Experimental (shake-flask) | 2.401 [1] | ±0.05 | Multiple sources |

| KOWWIN calculation | 3.14 [9] | ±0.3 | Computational |

| Crippen algorithm | 2.538 [10] | ±0.2 | Theoretical |

| Literature consensus | 2.40 [1] | ±0.1 | Evaluated |

The partition coefficient data support the classification of anisyl butyrate as a moderately lipophilic compound with good membrane permeability characteristics. The LogP range of 2.4-3.1 indicates optimal properties for applications requiring controlled release or bioavailability, while remaining sufficiently hydrophobic to minimize unwanted aqueous losses.

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index